molecular formula C20H18N2O2 B5476228 3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B5476228
M. Wt: 318.4 g/mol
InChI Key: RUTDMUHCELPWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a benzamide core with a phenoxy group and a pyridinyl ethyl substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine derivative under appropriate conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzamide core.

    Attachment of the Pyridinyl Ethyl Group: The pyridinyl ethyl group is attached via a coupling reaction, often using reagents such as palladium catalysts to facilitate the formation of the carbon-nitrogen bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenoxy and pyridinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles or nucleophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-(pyridin-4-yl)benzamide: Shares a similar benzamide core but lacks the phenoxy group.

    Phenoxy acetamide derivatives: Contain the phenoxy group but differ in the structure of the amide and pyridinyl substituents.

Uniqueness

3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the combination of its phenoxy, benzamide, and pyridinyl ethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and potential therapeutic applications that may not be achievable with similar compounds.

Properties

IUPAC Name

3-phenoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15(16-10-12-21-13-11-16)22-20(23)17-6-5-9-19(14-17)24-18-7-3-2-4-8-18/h2-15H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTDMUHCELPWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.